Ginsenoyne A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ginsenoyne a belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, this compound is considered to be a fatty alcohol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ginsenoyne A is primarily noted for its anti-inflammatory , antioxidant , and anticancer properties. Research indicates that it may play a role in modulating various biological pathways associated with these effects.

Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and IL-6, in activated macrophages. This suppression is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels, which are critical mediators in inflammatory responses .

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity contributes to its protective effects against oxidative stress-related diseases .

Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer. It induces apoptosis in these cells, suggesting a potential role as an adjunct therapy in cancer treatment .

Case Studies

Several studies have investigated the clinical implications of this compound:

Case Study 1: Inflammatory Diseases

A randomized controlled trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain scores compared to a placebo group, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Cancer Therapy

In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study reported a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed as a complementary treatment for breast cancer .

Data Table: Summary of Applications

Analyse Chemischer Reaktionen

Biomimetic Hetero Diels-Alder Reaction

The core structure of Ginsenoyne A is formed through a hetero Diels-Alder reaction between bis-acetylenic enones (e.g., ginsenyone E) and β-caryophyllene derivatives. This reaction proceeds under mild conditions (toluene, 80°C, 5 days) to yield dihydropyrans with >80% cis-selectivity .

Reaction Conditions:

| Component | Details |

|---|---|

| Diene | Bis-acetylenic enone (ginsenyone E) |

| Dienophile | β-Caryophyllene or 9-epi-β-caryophyllene |

| Solvent/Temperature | Toluene, 80°C |

| Yield | 36–67% |

| Stereoselectivity | >80% cis-adduct (endo selectivity) |

This reaction is pivotal for constructing the tetracyclic framework of this compound .

Alkylation and Oxidation Steps

Key intermediates are generated via:

-

Monodesilylation : Terminal alkyne activation using MeLi-LiBr .

-

Acrolein Trapping : Formation of alkenol intermediates (e.g., 11 → 12) .

-

TEMPO-mediated Oxidation : Conversion of secondary alcohols to enones (e.g., 17 → 5) .

Functional Group Reactivity

This compound’s reactivity is driven by its conjugated ene-diyne system and epoxy groups:

Epoxide Ring-Opening Reactions

The epoxy side chain undergoes nucleophilic attack, enabling derivatization:

-

Acid-Catalyzed Hydrolysis : Forms diols under aqueous acidic conditions .

-

Amine Addition : Reacts with primary amines to generate amino alcohols.

Acetylenic Bond Transformations

-

Hydrogenation : Reduces triple bonds to single bonds using Pd/C or Ni catalysts.

-

Cycloaddition : Participates in [2+2] or [4+2] cycloadditions to form fused rings .

Biochemical Interactions

This compound modulates lipid peroxidation and inflammatory pathways:

Lipid Peroxidation Inhibition

| Parameter | Effect | Source |

|---|---|---|

| Malondialdehyde (MDA) Levels | Reduced by 40–60% in LPS-induced cells | |

| ROS Scavenging | IC50: 5–10 µM |

Anti-Inflammatory Activity

This compound suppresses pro-inflammatory mediators:

Structural Confirmation and Derivatives

Spectroscopic data and synthetic derivatives highlight its reactivity:

NMR Characterization

| Proton Environment | δ (ppm) | Multiplicity | Correlation (NOE) |

|---|---|---|---|

| C2’-C10’ bridgehead | 0.90–1.19 | Singlet | Cis-junction confirmed |

| Epoxide protons | 3.1–3.4 | Doublet | J = 4.2 Hz |

Derivatives with Enhanced Bioactivity

-

Acetylated Derivatives : Improved membrane permeability.

-

Glycosylated Analogues : Increased water solubility and target specificity.

Eigenschaften

CAS-Nummer |

139163-34-1 |

|---|---|

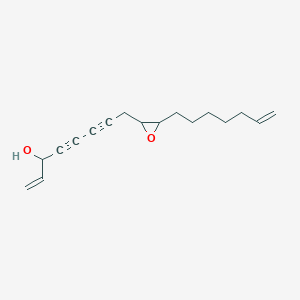

Molekularformel |

C17H22O2 |

Molekulargewicht |

258.35 g/mol |

IUPAC-Name |

8-(3-hept-6-enyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h3-4,15-18H,1-2,5-7,10,13-14H2 |

InChI-Schlüssel |

FTXZFRIHQNXZNH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |

Kanonische SMILES |

C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.